![molecular formula C7H3ClF3NO3 B1488308 4-Chloro-2-nitro-3-(trifluoromethyl)phenol CAS No. 1192021-50-3](/img/structure/B1488308.png)
4-Chloro-2-nitro-3-(trifluoromethyl)phenol
Overview
Description
4-Chloro-2-nitro-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3ClF3NO3 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H3ClF3NO3/c8-3-1-2-4 (13)6 (12 (14)15)5 (3)7 (9,10)11/h1-2,13H
. This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.55 . Its IUPAC name is this compound .Scientific Research Applications
Adsorption Studies
- Adsorption on Activated Carbon Fibers : Research indicates that activated carbon fibers (ACFs) can effectively adsorb various phenols, including chlorophenols and nitrophenols, from aqueous solutions. This is particularly relevant for environmental clean-up and water treatment processes. The adsorption mechanism considers π–π interactions, solvent effects, hydrophobic interactions, and molecular dimensions (Liu et al., 2010).
Analytical Chemistry
- Determination in Water and Effluents : A study detailed a method for determining phenolic compounds, including 4-Chloro-2-nitrophenol, in water and industrial effluents using liquid-solid extraction and liquid chromatography. This is crucial for monitoring and managing environmental pollutants (Castillo et al., 1997).
Environmental Remediation
- Advanced Oxidation Processes : Advanced oxidation processes (AOPs) have been used for the remediation of phenol and substituted phenols, including 4-chlorophenol and 4-nitrophenol. Technologies like ozone and radiation combinations show high efficiency in eliminating phenols and reducing chemical oxygen demand and total organic carbon (Gimeno et al., 2005).
Graphene Adsorption
- Removal from Aqueous Solutions by Graphene : A study demonstrated the effectiveness of graphene in removing 4-Chloro-2-nitrophenol from aqueous solutions. This is relevant for decontamination in pharmaceutical and pesticide industries (Mehrizad & Gharbani, 2014).
Soil Analysis
- Extraction from Soil Samples : Phenolic compounds, including chlorophenols and nitrophenols, have been analyzed in soil samples using various extraction methods, followed by liquid chromatography. This is important for environmental monitoring and assessment (Alonso et al., 1998).
Papermill Sludges Adsorption
- Sorption Capacity of Paper Mill Sludges : Research has shown that paper mill sludges can adsorb phenols, which is significant for industrial waste management (Calace et al., 2002).
Degradation Processes
- Degradation via Advanced Oxidation Processes : Different advanced oxidation processes have been compared for their effectiveness in degrading 4-chloro-2-nitrophenol, with applications in drug and pesticide waste management (Saritha et al., 2007).
Electrochemical Sensing
- Electrochemical Sensing and Remediation : Copper oxide nanoparticles have been used for electrochemical sensing and remediation of 4-nitrophenol, demonstrating potential applications in environmental monitoring and pollution control (Singh et al., 2017).
Gene Cluster Identification
- Genetic Research : Identification of a gene cluster responsible for degrading p-Nitrophenol in a gram-positive bacterium suggests potential applications in bioremediation and genetic engineering (Kitagawa et al., 2004).
Atmospheric Chemistry
- Atmospheric Occurrence and Reactions : Understanding the atmospheric occurrence and reactions of nitrophenols, including the formation of nitrating and chlorinating species, is crucial for environmental chemistry and pollution studies (Harrison et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-nitro-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-2-4(13)6(12(14)15)5(3)7(9,10)11/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOGBOJCLWRHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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